Cas no 223767-02-0 (2-(4-Fluorophenyl)-4-nitrobenzoic acid)

2-(4-Fluorophenyl)-4-nitrobenzoic acid is a fluorinated nitroaromatic compound with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structure combines electron-withdrawing nitro and fluorine substituents, which enhance reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a precursor for the development of bioactive molecules. The presence of both fluorine and nitro groups allows for selective modifications, enabling precise tuning of physicochemical properties. High purity grades are available for research applications, ensuring consistent performance in synthetic pathways. Its stability under standard conditions further facilitates handling and storage.
2-(4-Fluorophenyl)-4-nitrobenzoic acid structure
223767-02-0 structure
Product name:2-(4-Fluorophenyl)-4-nitrobenzoic acid
CAS No:223767-02-0
MF:C13H8NO4F
MW:261.205
MDL:MFCD14700002
CID:2622053
PubChem ID:18476023

2-(4-Fluorophenyl)-4-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
    • MFCD14700002
    • 4'-Fluoro-5-nitrobiphenyl-2-carboxylic acid
    • 2-(4-FLUOROPHENYL)-4-NITROBENZOIC ACID
    • SCHEMBL7656221
    • DTXSID10594223
    • 223767-02-0
    • 2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95%
    • APSNSPMZCVPFCK-UHFFFAOYSA-N
    • 2-(4-Fluorophenyl)-4-nitrobenzoic acid
    • MDL: MFCD14700002
    • Inchi: InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17)
    • InChI Key: APSNSPMZCVPFCK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 261.04373590Da
  • Monoisotopic Mass: 261.04373590Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 83.1Ų

2-(4-Fluorophenyl)-4-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011001998-1g
4'-Fluoro-5-nitrobiphenyl-2-carboxylic acid
223767-02-0 97%
1g
$1549.60 2023-09-02
abcr
AB326096-5 g
2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95%; .
223767-02-0 95%
5g
€1159.00 2023-04-26
Alichem
A011001998-250mg
4'-Fluoro-5-nitrobiphenyl-2-carboxylic acid
223767-02-0 97%
250mg
$480.00 2023-09-02
Alichem
A011001998-500mg
4'-Fluoro-5-nitrobiphenyl-2-carboxylic acid
223767-02-0 97%
500mg
$839.45 2023-09-02
abcr
AB326096-5g
2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95%; .
223767-02-0 95%
5g
€1159.00 2024-06-08

Additional information on 2-(4-Fluorophenyl)-4-nitrobenzoic acid

Introduction to 2-(4-Fluorophenyl)-4-nitrobenzoic Acid (CAS No. 223767-02-0)

2-(4-Fluorophenyl)-4-nitrobenzoic acid (CAS No. 223767-02-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a nitrobenzoic acid moiety. These structural features contribute to its potential applications in various biological and chemical processes.

The chemical formula of 2-(4-Fluorophenyl)-4-nitrobenzoic acid is C13H8FNO4, and it has a molecular weight of approximately 261.21 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations.

In recent years, 2-(4-Fluorophenyl)-4-nitrobenzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as an intermediate in the synthesis of novel drugs. The presence of the fluorine atom and the nitro group provides opportunities for further functionalization, making it a valuable starting material for the development of new pharmaceuticals.

A notable study published in the Journal of Medicinal Chemistry highlighted the role of 2-(4-Fluorophenyl)-4-nitrobenzoic acid in the development of anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity, suggesting its potential as a lead compound for the treatment of inflammatory diseases such as arthritis and colitis.

Beyond its therapeutic applications, 2-(4-Fluorophenyl)-4-nitrobenzoic acid has also been explored for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through chemical modifications further enhances its versatility in these fields.

In the realm of analytical chemistry, 2-(4-Fluorophenyl)-4-nitrobenzoic acid has been used as a reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its well-defined structure and stable properties make it an ideal candidate for calibrating analytical instruments and ensuring accurate quantification of target compounds.

The synthesis of 2-(4-Fluorophenyl)-4-nitrobenzoic acid typically involves multi-step reactions, starting from readily available starting materials such as 4-fluorobenzene and nitrobenzene. Common synthetic routes include electrophilic aromatic substitution reactions followed by carboxylation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

The safety profile of 2-(4-Fluorophenyl)-4-nitrobenzoic acid is an important consideration in both research and industrial settings. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure worker safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound.

In conclusion, 2-(4-Fluorophenyl)-4-nitrobenzoic acid (CAS No. 223767-02-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique structural features and versatile properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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